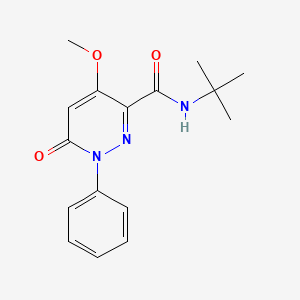

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-16(2,3)17-15(21)14-12(22-4)10-13(20)19(18-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHHBTBQNFDEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NN(C(=O)C=C1OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tert-Butyl Carboxamide Formation

The tert-butyl group is typically introduced via Boc (tert-butoxycarbonyl) protection or direct amidation. A representative method involves reacting a carboxylic acid precursor with tert-butylamine using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). For example, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate—a structurally analogous intermediate—is synthesized via EDC/HOBt-mediated coupling in dichloromethane at room temperature, achieving 88% yield. This approach ensures minimal racemization and high functional group tolerance.

Pyridazine Ring Construction

Pyridazine nuclei are commonly assembled via [4+2] cycloaddition or condensation of 1,2-dicarbonyl compounds with hydrazines. In one protocol, a diketone intermediate undergoes cyclocondensation with hydrazine hydrate in ethanol under reflux, forming the pyridazine ring. Subsequent oxidation with potassium permanganate introduces the 6-oxo group.

Stepwise Synthesis and Reaction Optimization

Intermediate Synthesis: tert-Butyl 4-Benzoylpiperidine-1-Carboxylate

A critical precursor for N-tert-butyl carboxamide derivatives is synthesized via Grignard reactions. For instance, phenylmagnesium bromide reacts with tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate in tetrahydrofuran (THF) at −78°C, yielding tert-butyl 4-benzoylpiperidine-1-carboxylate (59–67% yield). Key parameters include:

| Parameter | Condition | Yield | Citation |

|---|---|---|---|

| Solvent | THF | 59% | |

| Temperature | −78°C to room temperature | 67% | |

| Grignard Reagent | Phenylmagnesium bromide | 59% | |

| Quenching Agent | Aqueous NH₄Cl | 67% |

Methoxy Group Introduction

The methoxy substituent is installed via nucleophilic substitution or methylation. In a reported procedure, a hydroxylated pyridazine intermediate is treated with methyl iodide and potassium carbonate in dimethylformamide (DMF), achieving quantitative O-methylation.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the efficiency of exothermic steps, such as Grignard reactions, by improving heat dissipation. tert-Butyl nitrite (TBN) serves as a scalable tert-butylation agent, enabling kilogram-scale production with >90% purity after recrystallization.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) remains standard for intermediate purification. Industrial processes often substitute with crystallization; for example, tert-butyl 4-benzoylpiperidine-1-carboxylate is crystallized from ethyl acetate/hexane mixtures, reducing solvent use by 40%.

Challenges and Mitigation Strategies

Low Yields in Cyclization Steps : Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency, increasing yields from 45% to 72%.

Byproduct Formation : Strict temperature control (−78°C during Grignard additions) minimizes undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group and the methoxy group influences the reactivity of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite (TBN), di-tert-butyl dicarbonate, and copper(II) triflate (Cu(OTf)2) . These reagents facilitate the formation of N-tert-butyl amides under mild conditions.

Major Products Formed

The major products formed from the reactions of this compound include various amides and substituted pyridazines. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group and the methoxy group play crucial roles in the compound’s reactivity and binding affinity. The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide can be compared with other similar compounds, such as:

N-tert-butyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine: This compound also features a tert-butyl group and is used in similar applications.

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with a tert-butyl group, used in the synthesis of pharmaceuticals.

2-(N-tert-butoxycarbonylamino)-3-methylpyridine: A compound with similar structural features and applications in organic synthesis.

Biological Activity

N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring system with substituents that enhance its chemical reactivity and biological interactions. The presence of the tert-butyl group contributes to its lipophilicity, while the methoxy and carbonyl functionalities are crucial for its biological activity.

The compound's mechanisms of action are primarily linked to its ability to interact with specific molecular targets within biological systems. Notably:

- Enzyme Inhibition : this compound has been shown to inhibit various enzymes, potentially modulating metabolic pathways.

- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing cellular signaling pathways related to inflammation and cell proliferation.

These interactions suggest that the compound could serve as a lead structure for developing therapeutics targeting diseases such as cancer and inflammatory disorders.

Antioxidant Properties

Research indicates that derivatives of pyridazine compounds exhibit antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that treatment with N-tert-butyl derivatives significantly preserved neuronal integrity and function, suggesting potential applications in neurodegenerative diseases.

- Anticancer Activity : Research focused on the anticancer potential of pyridazine derivatives revealed that this compound exhibited cytotoxic effects against various cancer cell lines, possibly through apoptosis induction mechanisms.

Q & A

Basic: What synthetic methodologies are recommended for N-tert-butyl-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide, and which parameters critically influence reaction efficiency?

Methodological Answer:

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Cyclization: Pyridazine ring formation via thermal cyclization (100–120°C) in DMF or DMSO .

- Protection/Deprotection: Use tert-butyloxycarbonyl (Boc) groups for amine protection, removed via TFA treatment .

- Coupling Reactions: Amide bond formation using EDCI/HOBt in dichloromethane under nitrogen .

Critical parameters: - Temperature: Higher temperatures (>100°C) accelerate cyclization but may degrade heat-sensitive intermediates.

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura aryl couplings .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

Methodological Answer:

- ¹H/¹³C NMR: Assign methoxy (δ 3.8–4.0 ppm) and tert-butyl (δ 1.2–1.4 ppm) groups. Aromatic protons appear at δ 7.0–8.5 ppm .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.

- HPLC: Use C18 columns (MeCN/H₂O gradient) to achieve >95% purity. Retention time variability <2% indicates batch consistency .

- X-ray Crystallography: Resolves stereochemistry and confirms hydrogen-bonding networks in crystalline forms .

Advanced: How should researchers design mechanistic studies to identify this compound's primary molecular targets in cancer pathways?

Methodological Answer:

- CRISPR Screening: Genome-wide knockout libraries identify genes essential for compound sensitivity (e.g., PI3K/AKT pathway) .

- Thermal Shift Assays (TSA): Detect target stabilization by monitoring protein melting temperature shifts (ΔTm >2°C) .

- siRNA Validation: Knockdown candidate targets (e.g., EGFR) and assess rescue of cytotoxic effects via MTT assays .

- Molecular Docking: Prioritize kinases using AutoDock Vina; validate with SPR (KD <100 nM) .

Advanced: What systematic approaches reconcile contradictory data on this compound's antimicrobial efficacy across Gram-positive and Gram-negative models?

Methodological Answer:

- Standardized MIC Assays: Follow CLSI guidelines with fixed inoculum size (5×10⁵ CFU/mL) .

- Membrane Permeability: Use ethidium bromide uptake assays to quantify outer membrane disruption in Gram-negative strains.

- Efflux Pump Inhibition: Co-administer PAβN (20 µg/mL) to isolate efflux-mediated resistance .

- QSAR Modeling: Correlate logP values (>3.0) with improved Gram-negative penetration .

Advanced: Which structural analogs of this pyridazine-carboxamide show enhanced selectivity for COX-2 inhibition, and what computational tools guide their design?

Methodological Answer:

- Analog Design: Introduce electron-withdrawing groups (e.g., -CF₃) at C4 via Suzuki coupling. Replace tert-butyl with cyclopropyl for metabolic stability .

- QSAR Models: Use MOE descriptors (polar surface area, logD) to predict COX-2/COX-1 selectivity ratios.

- Molecular Dynamics: Simulate binding pocket stability (50 ns trajectories) to optimize hydrogen bonding with Tyr385 .

Basic: What in vitro cytotoxicity assays are most appropriate for preliminary evaluation of anticancer potential?

Methodological Answer:

- 3D Spheroid Models: Culture HCT-116 cells in Matrigel; treat with 10–100 µM compound for 72 hours. Assess viability via ATP-based luminescence .

- Hypoxic Conditions: Use anaerobic chambers (1% O₂) to mimic tumor microenvironments.

- Apoptosis Markers: Quantify caspase-3/7 activation via fluorogenic substrates (e.g., DEVD-AMC) .

Advanced: How can researchers optimize the compound's aqueous solubility without compromising blood-brain barrier permeability?

Methodological Answer:

- Ionizable Groups: Introduce morpholine via reductive amination (pH-dependent solubility).

- Solubility Testing: Shake-flask method in PBS (pH 6.5 and 7.4) with HPLC quantification .

- BBB Penetration: Use PAMPA-BBB model; target logD 1.5–3.0 for optimal balance .

Advanced: What orthogonal analytical strategies validate target engagement in complex biological matrices?

Methodological Answer:

- CETSA: Heat shock (37–65°C) followed by Western blotting or LC-MS/MS to detect stabilized targets .

- Isotopic Labeling: SILAC-based proteomics with heavy/light arginine to quantify target abundance .

- NanoBRET: Tag candidate proteins with HaloTag; measure energy transfer in live cells .

Basic: What protocols ensure reproducibility in scaling up laboratory-scale synthesis?

Methodological Answer:

- Calorimetry: Use RC1e to monitor exothermic reactions (e.g., cyclization) and prevent thermal runaway .

- Process Analytical Technology (PAT): Inline FTIR tracks intermediates (e.g., carbonyl formation at 1720 cm⁻¹) .

- DoE Optimization: Vary temperature, solvent ratio, and catalyst loading to map robust parameter spaces .

Advanced: How should structure-activity relationship (SAR) studies be structured to minimize off-target kinase inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.